1-Nitropyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-6(8)5-3-1-2-4-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIEWRKFNSHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191043 | |
| Record name | Pyrrolidine, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-55-2 | |
| Record name | Pyrrolidine, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of 1 Nitropyrrolidine
Advanced Direct Nitration Strategies for Pyrrolidine (B122466) Derivatives
Direct nitration of the pyrrolidine ring at the nitrogen atom presents a straightforward approach to 1-nitropyrrolidine. This method typically involves the use of a nitrating agent to introduce a nitro group (-NO2) onto the secondary amine of the pyrrolidine molecule. ontosight.ai
Mechanistic Elucidation of N-Nitration Processes
The N-nitration of secondary amines like pyrrolidine is a complex process that can proceed through various mechanisms depending on the specific reagents and reaction conditions. Generally, the reaction involves an electrophilic attack on the lone pair of electrons of the nitrogen atom in the pyrrolidine ring. jove.comnih.gov
One proposed mechanism for the N-nitration of secondary aliphatic amines, such as dimethylamine (B145610) (DMA), in the particle phase involves the reaction with nitrogen dioxide (NO2). nih.govdoi.org Initially, a hydrogen-bonding intermediate may form between the amine and nitrous acid (HONO), which can be generated from NO2. nih.govdoi.org This is followed by the formation of an aminyl radical. Subsequent addition reactions with NO2 can then lead to the formation of the N-nitroamine. nih.govdoi.org Dimerized forms of NO2, such as dinitrogen tetroxide (N2O4), and the product of NO and NO2, dinitrogen trioxide (N2O3), can also act as nitrating agents by attacking the lone pair of electrons on the nitrogen atom. nih.govpharm.or.jp
It's important to note that under acidic conditions, primary and secondary amines can form ammonium (B1175870) salts, which are generally unreactive towards nitration. cranfield.ac.uk To overcome this, protecting or activating groups are sometimes employed to facilitate the reaction. cranfield.ac.uk
Catalytic Approaches in this compound Synthesis
While direct nitration using strong acids is a common method, catalytic approaches offer milder reaction conditions and potentially greater selectivity. For instance, N-nitropyrazoles have been developed as versatile and powerful nitrating reagents for a range of substrates, including amines. acs.org These reagents can be synthesized and utilized under relatively mild conditions. acs.org
Another approach involves the use of metal catalysts. For example, copper-catalyzed reactions have been employed in the synthesis of functionalized pyrrolidines through cycloaddition reactions, highlighting the role of metal catalysis in forming the pyrrolidine ring itself, which could then potentially undergo nitration. researchgate.netsioc-journal.cn While direct catalytic nitration of pyrrolidine to this compound is not extensively detailed in the provided results, the broader field of catalytic C-H and N-H functionalization suggests potential for future developments in this area. organic-chemistry.orgmdpi.com
Cycloaddition Reactions for the Formation of Nitropyrrolidine Frameworks
An alternative and powerful strategy for constructing the nitropyrrolidine skeleton involves cycloaddition reactions. These reactions build the five-membered ring with the nitro group already incorporated or positioned for subsequent transformation.
[3+2] Dipolar Cycloaddition of Azomethine Ylides with Nitroalkenes
A particularly effective method for synthesizing substituted pyrrolidines is the [3+2] dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles, including nitroalkenes. nih.govresearchgate.netsci-rad.com This reaction is a highly efficient, atom-economical process that allows for the construction of the pyrrolidine ring with control over multiple stereocenters. nih.gov Azomethine ylides, which are three-atom components, can be generated in situ from various precursors. sci-rad.comsci-rad.com
The reaction involves the interaction of the azomethine ylide with a nitroalkene, an electron-deficient alkene, leading to the formation of a five-membered heterocyclic ring containing a nitro group. researchgate.netresearchgate.net This method provides a direct route to highly functionalized nitropyrrolidines. researchgate.netresearchgate.net
The [3+2] cycloaddition of azomethine ylides with nitroalkenes often proceeds with high levels of regioselectivity and stereoselectivity. researchgate.netresearchgate.net The regioselectivity, which determines the orientation of the dipole and dipolarophile in the resulting cycloadduct, can be predicted by analyzing the electronic properties of the reactants. researchgate.netnih.gov For instance, the analysis of Parr functions can help predict high regioselectivity in these reactions. researchgate.net
Stereoselectivity, which governs the three-dimensional arrangement of the atoms in the product, is also a key feature of these cycloadditions. The reaction can be highly diastereoselective, and in some cases, enantioselective, particularly when using chiral catalysts or auxiliaries. sioc-journal.cnacs.org For example, the use of metal salts like AgOAc and LiClO4 with N-metalated azomethine ylides can influence the stereochemical outcome, promoting the formation of either endo or exo cycloadducts. acs.org Computational studies have shown that the analysis of molecular electrostatic potential (MEP) maps and non-covalent interactions (NCIs) can help explain the observed stereoselectivity. researchgate.net
The table below summarizes the regio- and stereoselectivity observed in selected [3+2] cycloaddition reactions leading to nitropyrrolidine frameworks.
| Azomethine Ylide | Nitroalkene | Catalyst/Conditions | Regioselectivity | Stereoselectivity | Reference |
| (S,E)-3-benzylidene-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-3-ium-4-ide | (E)-(2-nitrovinyl)benzene | B3LYP/6-31G(d) (theoretical) | Total | endo | researchgate.net |
| Chiral Azomethine Ylide | β-nitrostyrene | MPWB1K/6-31G(d) (theoretical) | Complete | Complete | researchgate.net |
| N-metalated azomethine ylides | Nitroalkenes | AgOAc or LiClO4 | High | exo (AgOAc), endo (LiClO4) | acs.org |
| 2-(dimethylamino)-1H-indene-1,3(2H)-dione | trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene | MPWB1K/6-31G(d) | meta | High endo | nih.govresearchgate.net |
| N-methyl azomethine ylide | trans-3,3,3-trichloro-1-nitroprop-1-ene | Experimental | Single product | (3SR,4RS) | researchgate.netsci-rad.com |
Molecular Electron Density Theory (MEDT) has been instrumental in understanding the molecular mechanisms of [3+2] cycloaddition reactions. luisrdomingo.com MEDT studies, often employing Density Functional Theory (DFT) calculations, provide detailed insights into the electronic structure of the reactants and the transition states. researchgate.netresearchgate.net
Analysis of the electronic structure of azomethine ylides through MEDT often reveals a pseudodiradical or pseudo(mono)radical character, which explains their high reactivity in these cycloadditions. researchgate.netresearchgate.netmdpi.com The reaction is often classified as a polar process, with the azomethine ylide acting as a strong nucleophile and the electron-deficient nitroalkene as a strong electrophile. researchgate.netnih.gov
Electron Localization Function (ELF) topological analysis of the reaction pathway often indicates a non-concerted, two-stage, one-step mechanism. researchgate.netresearchgate.net This means that the two new sigma bonds are not formed simultaneously but in a sequential manner within a single transition state. The high polar character of these reactions, as indicated by the global electron density transfer (GEDT) at the transition state, contributes to the low activation energies observed. mdpi.com
Influence of Substituent Effects on Cycloaddition Reactivity
The reactivity and stereochemical outcome of cycloaddition reactions to form the pyrrolidine ring are significantly governed by substituent effects. In the 1,3-dipolar cycloaddition of azomethine ylides with nitroalkenes to form nitropyrrolidines, the nature of the substituents on both the dipole and the dipolarophile plays a critical role. Generally, the reaction rate is enhanced by electron-donating groups on the 1,3-dipole and electron-withdrawing groups on the dipolarophile. numberanalytics.com
Studies on the synthesis of condensed pyrrolidines from nitropyridines have shown that substituents on the pyridine (B92270) ring influence the feasibility of the [3+2]-cycloaddition process. nih.govmdpi.comresearchgate.netdntb.gov.ua Diastereoselectivity, in particular, is sensitive to steric hindrance. Research has demonstrated that achieving good diastereoselectivity in the synthesis of related nitropyrrolizines requires bulkier substituents. For instance, the synthesis of a quaternary nitro derivative using a less bulky aldehyde resulted in a 1:1 mixture of diastereoisomers, underscoring the importance of substituent size in controlling stereochemistry.
Furthermore, electronic effects can dictate the stereochemical course of the reaction. The choice of metal salts in N-metalated azomethine ylide cycloadditions, for example, can preferentially lead to either endo or exo cycloadducts. The presence of specific functional groups, such as a phenol (B47542) moiety on the reactants, can also shift this stereochemical preference, highlighting the influence of the electronic environment on the transition state geometry. In related reactions, it has been observed that electron-withdrawing substituents on an aromatic ring of a sulfoxide (B87167) and electron-donating groups on an aldehyde can increase diastereoselectivity. researchgate.net
Multicomponent-Multistep Sequences for Nitropyrrolidine Synthesis
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, have emerged as a powerful and efficient strategy for the synthesis of highly substituted nitropyrrolidines. capes.gov.brworktribe.comcrossref.org A notable example is the three-component coupling of glycine (B1666218) esters, aldehydes, and nitroalkenes, which provides direct access to the 3-nitropyrrolidine (B12994412) scaffold. clockss.orgvapourtec.comresearchgate.netdurham.ac.uk This approach is valued in modern drug discovery for its ability to rapidly generate diverse and complex heterocyclic structures from simple precursors. clockss.orgresearchgate.net
Flow Chemistry Applications in Nitropyrrolidine Synthesis
The application of continuous flow chemistry has revolutionized the synthesis of nitropyrrolidines by providing enhanced control, safety, and efficiency over traditional batch methods. cam.ac.ukchim.it The dipolar cycloaddition reaction between in situ-generated unstabilized azomethine ylides and nitroalkenes to produce 3-nitropyrrolidines has been successfully translated to modular flow reactors. clockss.orgcam.ac.ukresearchgate.net This technology enables the rapid and flexible production of highly functionalized pyrrolidine building blocks, which are of significant interest in medicinal chemistry. clockss.orgresearchgate.net
Flow chemistry setups allow for the precise manipulation of reaction parameters, facilitating the use of reactive intermediates that might be hazardous or difficult to handle at scale in batch processes. researchgate.net The combination of flow synthesis with other enabling technologies, such as in-line purification, has led to the development of fully automated, multistep processes for creating libraries of substituted pyrrolidines. researchgate.netcam.ac.uk
Optimization of Reaction Parameters in Continuous Flow Reactors
The precise control over reaction parameters afforded by continuous flow reactors is a key advantage for optimizing the synthesis of nitropyrrolidines. Key variables such as temperature, residence time, and reagent stoichiometry can be finely tuned to maximize yield and purity. chim.it
In a typical flow synthesis of 3-nitropyrrolidines, a solution of the dipole precursor is mixed with a stream containing the nitroalkene and an acid catalyst in a T-mixing unit. clockss.org This mixture then passes through a heated flow coil where the reaction occurs. clockss.org Optimization studies have identified effective conditions, including temperatures ranging from 60-120 °C and residence times of 30-90 minutes in a 10 mL reactor coil. clockss.org Further optimization has shown that increasing the flow rate to induce turbulent flow can lead to almost complete conversion in as little as 30 seconds for certain substrates. chim.it Compared to batch reactions, which might show only partial conversion under similar conditions, flow synthesis often provides full conversion and higher yields. chim.it
Table 1: Representative Optimized Flow Reactor Parameters for 3-Nitropyrrolidine Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reactor Volume | 10 mL | clockss.org |
| Temperature | 60-120 °C | clockss.org |
| Residence Time | 30-90 min | clockss.org |
| Solvent | Acetonitrile (MeCN) | clockss.org |
Integration of Heterogeneous Reagents and Scavengers
A significant advancement in the flow synthesis of nitropyrrolidines is the integration of solid-supported, heterogeneous reagents and scavengers. vapourtec.comcam.ac.uk This approach streamlines the process by combining reaction and purification into a single, continuous operation, eliminating the need for traditional workup and purification steps. cam.ac.ukresearchgate.net
Furthermore, heterogeneous reagents are employed for subsequent transformations. In multistep flow sequences, columns packed with heterogeneous oxidants, such as manganese dioxide (MnO₂), are used for the in-line conversion of the newly formed 3-nitropyrrolidines into their corresponding pyrrole (B145914) derivatives. durham.ac.ukvapourtec.com This integration of reaction and purification showcases the power of flow technology to create highly efficient and automated synthetic workflows. clockss.orgvapourtec.com
Post-Synthetic Modifications and Derivatization Strategies of this compound
Once the nitropyrrolidine core has been synthesized, it can serve as a versatile scaffold for further chemical elaboration through post-synthetic modifications (PSM). udel.edursc.org These strategies allow for the introduction of new functional groups and the creation of diverse molecular architectures that may not be accessible through direct synthesis. udel.edu The most prominent derivatization strategies for nitropyrrolidines involve transformations of the nitro group and aromatization of the pyrrolidine ring.
These modifications are often performed in a "telescoped" manner using flow chemistry, where the product from one reaction is directly used as the substrate for the next without isolation. durham.ac.uk
Diversification Protocols and Functional Group Interconversions
The chemical functionality of the nitropyrrolidine scaffold can be significantly diversified through targeted functional group interconversions (FGI). The two primary FGI pathways applied to 3-nitropyrrolidines are reduction of the nitro group and oxidation of the heterocyclic ring.
Reduction to Aminopyrrolidines: The nitro group can be chemoselectively reduced to a primary amine, yielding valuable 3-aminopyrrolidine (B1265635) derivatives. This transformation has been efficiently carried out using flow hydrogenation systems (e.g., H-Cube®) with a palladium on carbon (Pd/C) catalyst. researchgate.net This reduction is a key step in creating new building blocks for organic synthesis programs, as the resulting amine can be further functionalized, for example, through acylation to form amides. researchgate.net
Oxidation to Pyrroles: Aromatization of the pyrrolidine ring provides a direct route to highly substituted pyrroles. clockss.org This oxidation is typically achieved as an in-line step in a continuous flow sequence immediately following the initial cycloaddition. vapourtec.comdurham.ac.uk The process involves passing the nitropyrrolidine-containing stream through a heated column packed with a heterogeneous oxidant like manganese dioxide (MnO₂). durham.ac.ukvapourtec.com This method allows for a single, concerted operation that transforms simple acyclic precursors into complex aromatic heterocycles in very high purity. durham.ac.uk The resulting pyrroles are themselves valuable intermediates for more complex structures. thieme-connect.denih.gov
These diversification protocols highlight the utility of the nitropyrrolidine core as a versatile synthetic intermediate, enabling access to a wide range of other important heterocyclic systems. clockss.orgwordpress.com
Reactivity Studies of this compound Derivatives
The reactivity of this compound derivatives is a subject of significant interest, offering pathways to a variety of functionalized pyrrolidine structures. These derivatives serve as versatile building blocks in organic synthesis. ontosight.ai
One notable reaction is the Nef reaction, which has been successfully applied to nitropyrrolidines to produce hydroxypyrrolidine derivatives. A study demonstrated a general synthetic route where the key step involves the Nef reaction of nitropyrrolidines using chromium(II) chloride. thieme-connect.de This transformation is crucial for converting the nitro group into a carbonyl group, thereby opening avenues for further functionalization.
Furthermore, the inherent chemoselectivity of 3-nitropyrrolidine derivatives allows for selective transformations. For instance, the nitro group can be selectively hydrogenated to the corresponding amine in the presence of other functional groups, such as a benzyl (B1604629) group. This reduction is typically achieved using a Raney Nickel catalyst. durham.ac.uk
The reactivity of the pyrrolidine ring system containing a nitro group has also been explored in the context of cycloaddition reactions. For example, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide was expected to yield a bis-cyclic pyrrolidine system. However, experimental and quantum-chemical studies revealed that the reaction proceeds through a polar mechanism to form 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, which subsequently undergoes elimination of a nitrous acid molecule. mdpi.com This highlights the intricate reactivity and potential for unexpected reaction pathways in nitropyrrolidine chemistry.
Derivatives such as N-nitro-succinimide, which contains the N-nitro functionality within a five-membered ring, have been developed as effective nitrating reagents. enamine.net These reagents can participate in C-H bond diversification of alkenes and alkynes, showcasing the synthetic utility of the N-nitro group in contexts beyond the simple pyrrolidine ring. enamine.net
Table 1: Reactivity of this compound Derivatives
| Derivative/Reaction | Reagents | Product | Research Finding | Reference |
|---|---|---|---|---|
| Nitropyrrolidines | Chromium(II) chloride | Hydroxypyrrolidine derivatives | First application of the Nef reaction on nitropyrrolidines for the synthesis of hydroxypyrrolidines. | thieme-connect.de |
| 3-Nitropyrrolidines | H₂, Raney Nickel | 3-Aminopyrrolidines | Selective hydrogenation of the nitro group over a benzyl group was achieved. | durham.ac.uk |
| (1E,3E)-1,4-Dinitro-1,3-butadiene + N-methyl azomethine ylide | Benzene, reflux | 1-Methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline | The reaction proceeds via a polar mechanism followed by the elimination of nitrous acid. | mdpi.com |
Epimerization Phenomena in Nitropyrrolidine Synthesis
The synthesis of substituted nitropyrrolidines is often complicated by the formation of multiple diastereoisomers due to the creation of new stereocenters. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a frequently observed phenomenon in these synthetic sequences.
During the synthesis of highly substituted 3-nitropyrrolidines via three-component coupling reactions in a flow microreactor, the formation of a mixture of diastereoisomers is common. clockss.org Even with attempts to control diastereoselectivity by varying temperature, reaction times, or using salt additives, achieving a single diastereomer has proven challenging. clockss.org
A significant observation is the thermally induced epimerization at the stereocenter adjacent to the nitro group. clockss.org X-ray analysis of a tetra-substituted 3-nitropyrrolidine product confirmed that this epimerization can occur under the standard reaction conditions (e.g., 80 °C in a flow system). clockss.org This suggests that one of the observed diastereoisomers may be a result of this epimerization process. clockss.org
Epimerization is also a key strategy in the synthesis of complex molecules containing the pyrrolidine core. For instance, in the synthesis of swainsonine-related iminosugars, epimerization of the C5 position of an N-hydroxypyrrolidine ring is achieved through a regioselective oxidation to a nitrone followed by a diastereoselective reduction. rsc.org Similarly, the synthesis of an intermediate for epibatidine (B1211577) and its analogs involves an epimerization step. researchgate.net
In the synthesis of 2-substituted 3-nitropyrrolidines through a multicomponent domino reaction, N-sulfinylimines react with nitroethane to yield β-nitroamines. This reaction is highly diastereoselective but is often followed by further epimerization of the carbon atom attached to the nitro group. researchgate.net
Table 2: Studies on Epimerization in Nitropyrrolidine Synthesis
| Synthetic Context | Observation/Method | Outcome | Research Implication | Reference |
|---|---|---|---|---|
| Flow synthesis of tetra-substituted 3-nitropyrrolidines | Thermal conditions (80 °C) | Formation of a fourth diastereoisomer | Thermally induced epimerization at the C-3 position adjacent to the nitro group contributes to the diastereomeric mixture. | clockss.org |
| Synthesis of swainsonine-related compounds | Regioselective oxidation to a nitrone followed by diastereoselective reduction | Epimerization of the C5 position of an N-hydroxypyrrolidine ring | Provides a synthetic route to specific stereoisomers of complex iminosugars. | rsc.org |
| Synthesis of 2-substituted 3-nitropyrrolidines | Domino reaction of N-sulfinylimines and nitroethane | Highly diastereoselective formation of β-nitroamines followed by epimerization | The carbon center bearing the nitro group is prone to epimerization. | researchgate.net |
Theoretical and Computational Investigations of 1 Nitropyrrolidine
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies, employing a range of computational methods, have been instrumental in elucidating the detailed molecular and electronic characteristics of 1-nitropyrrolidine.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a widely used tool for simulating energy surfaces in molecules. imperial.ac.uk For this compound, DFT calculations, particularly using the B3LYP functional, have been applied to study its geometry and energy. rsc.org These calculations are in good agreement with experimental data, providing a reliable theoretical foundation for understanding its structure. rsc.orgresearchgate.net
Ab Initio Methods (HF, MP2) for High-Accuracy Calculations
Ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a high level of accuracy in computational chemistry. montana.edu For this compound, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been employed to investigate its structure and conformational preferences. researchgate.netuio.no
Initial ab initio calculations at the HF level with a 3-21G basis set suggested a half-chair conformation for the pyrrolidine (B122466) ring. uio.no However, more advanced calculations using a larger 6-31G* basis set at the HF, MP2, and DFT levels consistently predict a C-envelope conformation as the most stable form. uio.no Specifically, MP2 calculations with the 6-311++G** basis set have been used to refine structural parameters, which were then used as constraints in gas-phase electron diffraction analysis, leading to a more precise determination of the molecular geometry. researchgate.netuio.no These high-accuracy calculations have been crucial in resolving discrepancies from earlier studies and providing a definitive conformational assignment. uio.no
Conformational Analysis and Intramolecular Motion
The conformational analysis of this compound reveals a complex interplay of factors governing its three-dimensional structure. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, primarily the envelope and half-chair forms. rsc.org Theoretical investigations have shown that the most stable conformation of the parent this compound is an asymmetric envelope with a pyramidal ring nitrogen atom. rsc.org
A joint electron diffraction and ab initio study confirmed that this compound exists in a C-envelope conformation (E³ or its enantiomer E⁴) where the ring nitrogen is pyramidal. uio.no The nitro group is oriented in the opposite direction to the out-of-plane carbon atom. uio.no The study also investigated the pseudorotational potential energy surface, identifying two transition states with an N-envelope conformation, indicating that the inversion at the ring nitrogen is coupled with the pseudorotation of the ring. uio.no
The following table summarizes key structural parameters of this compound determined by gas-phase electron diffraction, with some parameters constrained by MP2/6-311++G** calculations. researchgate.netuio.no
| Parameter | Value |
| r(N=O) | 1.225(2) Å |
| r(N-N) | 1.363(4) Å |
| r(C-N) | 1.477(8) Å |
| r(C-C) | 1.534(5) Å |
| ∠ONO | 126.3(1.9)° |
| ∠CNN | 116.0(1.1)° |
| ∠CNC | 110.3(1.4)° |
| Puckering amplitude (q₀) | 10.8(0.6)° |
| Pseudorotation phase angle (ƒ) | 76.0(1.6)° |
Analysis of Reactivity Indices (Conceptual Density Functional Theory)
Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity through various indices derived from the principles of DFT. numberanalytics.com These indices, such as electrophilicity (ω) and nucleophilicity (N), help in predicting the behavior of molecules in chemical reactions. nih.gov
The reactivity of molecules can be classified based on their global electrophilicity and nucleophilicity values. For instance, a related compound, 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, has been classified as a strong electrophile and a moderate nucleophile based on its calculated ω (2.60 eV) and N (2.45 eV) indices. mdpi.com This type of analysis is crucial for predicting how this compound and its derivatives might participate in polar reactions. mdpi.com The local reactivity can be assessed using Parr functions, which identify the most electrophilic and nucleophilic sites within a molecule, offering insights into regioselectivity in reactions like cycloadditions. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While specific molecular dynamics (MD) simulation studies focused solely on the conformational landscapes of this compound are not extensively detailed in the provided context, the principles of MD are well-established for exploring such phenomena. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the conformational possibilities of a molecule. diva-portal.org
For a flexible molecule like this compound, MD simulations could map the free energy landscape as a function of its conformational coordinates, such as the puckering amplitude and pseudorotation phase angle of the pyrrolidine ring. diva-portal.org This would allow for the visualization of the equilibrium between different conformers (e.g., envelope and half-chair forms) and the energy barriers separating them. Such simulations would complement the static picture provided by quantum chemical optimizations by revealing the dynamic interchange between various low-energy structures.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for mapping chemical reaction pathways and identifying the corresponding transition states, which is a significant challenge in molecular simulation. arxiv.org For this compound, computational methods can be used to explore its reactivity in various chemical transformations.
For example, the barriers to inversion at the ring nitrogen and the torsion of the nitro group in this compound have been calculated. uio.no Transition states for the pseudorotation of the pyrrolidine ring were identified, revealing an N-envelope conformation with either an equatorial or axial nitro group. uio.no These calculations provide a detailed picture of the energy landscape for intramolecular motions.
Modern computational approaches, including the use of machine learning and automated reaction discovery tools, are advancing the prediction of reaction pathways. arxiv.orgcecam.org These methods can construct reaction networks and identify plausible mechanisms in complex chemical systems. cecam.orgnih.gov While specific applications of these advanced techniques to this compound are not detailed, their potential for elucidating its reaction mechanisms is significant.
Mechanistic Insights from Computational Studies
Computational methods have been instrumental in providing a detailed picture of the molecular structure, conformational dynamics, and reaction mechanisms of this compound and its derivatives. These studies offer a foundational understanding of the molecule's intrinsic properties and reactivity.
A joint gas-phase electron diffraction and ab initio molecular orbital study revealed that this compound adopts a C-envelope conformation (E³ or its enantiomer E¹) for the pyrrolidine ring. uio.no In this structure, the ring nitrogen is pyramidal, and the nitro group is oriented in the opposite direction to the out-of-plane carbon atom. uio.no Quantum chemical calculations have also been employed to determine the energy barriers for key intramolecular motions. The calculations identified two transition states for the pseudorotation of the ring, both having an N-envelope conformation, and showed that the inversion at the ring nitrogen is significantly coupled to this ring motion. uio.no
Theoretical investigations into the decomposition of nitramines have suggested potential mechanisms for their breakdown. For nitropyrrolidine, a proposed mechanism involves a nitro-nitrite isomerization as a key step in its decomposition pathway upon electronic state dissociation. researchgate.net Furthermore, computational studies confirm that the nitration of pyrrolidine to form this compound occurs on the nitrogen atom. researchgate.net
In the context of cycloaddition reactions, computational studies have provided critical mechanistic insights. A comprehensive study on the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide utilized quantum-chemical calculations to understand the reaction pathway. mdpi.comnih.gov The computational results indicated that the reaction proceeds through a polar, pdr-type (polar Diels-Alder) mechanism. mdpi.comnih.gov The calculations explored the formation of various theoretically possible cycloadducts and their subsequent transformations, such as the elimination of a nitrous acid (HNO₂) molecule, to explain the constitution of the final observed product. mdpi.com
| Parameter | Description | Computational Method | Calculated Value |
|---|---|---|---|
| Ring Conformation | The stable conformation of the five-membered ring. | Ab initio/Electron Diffraction | C-envelope (E³ or E¹) |
| Nitrogen Geometry | The geometry of the nitrogen atom within the ring. | Ab initio | Pyramidal |
| Pseudorotation Barrier | Energy barrier for the ring's pseudorotation process. | Ab initio | Calculated transition states identified |
| N-NO₂ Torsion Barrier | Energy barrier for the rotation around the N-N bond. | Ab initio | Calculated |
Prediction of Reaction Outcomes and Selectivity
Computational chemistry is not only used to explain observed phenomena but also to predict the outcomes and selectivity of chemical reactions. By calculating the energies of different potential products, intermediates, and transition states, researchers can forecast which reaction pathways are most favorable.
A key area where this has been applied is in [3+2] cycloaddition reactions to form substituted pyrrolidines. The stereochemical outcomes of the cycloaddition between stabilized azomethine ylides and nitrostyrenes to produce 4-nitropyrrolidine derivatives have been analyzed using theoretical approaches. acs.org These computational studies help to rationalize why specific stereoisomers are formed, providing a predictive framework for related reactions. acs.org
In the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, quantum-chemical calculations were essential in explaining the unexpected reaction course. mdpi.com While several isomeric products were theoretically possible from the cycloaddition and subsequent elimination of HNO₂, only one product, 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, was experimentally isolated. mdpi.comnih.gov The computational analysis of the potential reaction paths and the stability of the possible isomers confirmed that the formation of the observed product was the most favorable outcome. mdpi.com This demonstrates the power of computational methods to predict reaction outcomes and explain high selectivity by mapping the potential energy surface of the reaction. mdpi.comnih.gov
| Reaction Pathway | Theoretically Possible Product(s) | Computational Finding | Predicted Outcome |
|---|---|---|---|
| [3+2] Cycloaddition on one C=C bond | 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine (Isomer 3) | Considered as an intermediate. | Undergoes HNO₂ elimination. |
| [3+2] Cycloaddition on both C=C bonds | Bis-cyclic adduct (Isomer 4) | Calculated as a less favorable pathway. | Not observed experimentally. |
| Elimination from Isomer 3 | 1-methyl-3-(2-nitrovinyl)-Δ³-pyrroline (Isomer 3a) | Calculated to be the most stable final product. | Matches the experimentally isolated product. |
| Elimination from Isomer 3 | Other conformational isomers (e.g., s-cis-1'-trans) | Calculated to be higher in energy. | Not observed experimentally. |
These examples underscore the critical role of theoretical and computational studies in modern chemistry. They provide detailed mechanistic pictures and predictive capabilities that guide synthetic efforts and deepen the fundamental understanding of chemical reactivity for compounds like this compound.
Environmental Transformation and Degradation Pathways of 1 Nitropyrrolidine
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that transform 1-Nitropyrrolidine through chemical and physical reactions, primarily driven by oxidation, light, and water.
Oxidative Degradation Mechanisms (e.g., O3/UV Processes)
Advanced Oxidation Processes (AOPs), such as the combination of ozone (O3) and ultraviolet (UV) light, are effective in degrading structurally similar compounds like N-Nitrosopyrrolidine (NPYR). nih.gov The O3/UV process generates highly reactive hydroxyl radicals (OH•), which are powerful oxidizing agents. nih.govresearchgate.net A synergistic effect between ozone and UV light has been observed, where the photolysis of ozone accelerates the production of these hydroxyl radicals, leading to more rapid degradation than either ozonation or UV photolysis alone. nih.gov This effect is typically more pronounced at higher ozone dosages. nih.gov The degradation of NPYR in this process is attributed to both direct oxidation by OH• radicals and direct UV photolysis. nih.gov Given its structure as a cyclic nitramine, this compound is expected to be susceptible to similar oxidative degradation mechanisms initiated by hydroxyl radicals.
Hydrolytic Degradation Studies
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Studies on other cyclic nitramines, such as RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX, show that they undergo hydrolysis, particularly under alkaline conditions (pH > 10). canada.ca The primary mechanism for these compounds is an initial denitration, where a nitro group (NO2) is cleaved from the ring structure, forming nitrite (B80452) (NO2⁻). acs.orgacs.org This initial step destabilizes the ring, leading to cleavage and subsequent spontaneous decomposition into smaller molecules. acs.orgacs.org Common end products of the alkaline hydrolysis of RDX and HMX include nitrite, formaldehyde (B43269), nitrous oxide, formic acid, and ammonia (B1221849). canada.ca It is plausible that this compound would follow a similar hydrolytic degradation pathway, initiated by the cleavage of its N-NO2 bond, especially in environments with elevated pH.
Biotic Degradation Mechanisms (Microbial Processes)
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. Research on a range of cyclic nitramine explosives has identified several bacterial genera capable of their degradation under both aerobic and anaerobic conditions.
Under anaerobic conditions, various bacteria have been shown to degrade cyclic nitramines. nih.govoup.com These include species from the genera Halomonas, Marinobacter, Pseudoalteromonas, Bacillus, Clostridium, and Desulfovibrio. oup.comnih.gov Aerobic degradation has also been observed, with bacteria from genera such as Pseudomonas, Rhodococcus, Ochrobactrum, Mycobacterium, Ralstonia, Gordonia, and Williamsia being implicated in the breakdown of nitramines like CL-20 and RDX. nih.govnih.gov
The microbial degradation mechanisms for cyclic nitramines typically involve several key steps. These can include the reduction of the nitro groups to nitroso groups, direct enzymatic cleavage of the ring, or α-hydroxylation (an attack on a CH2 group adjacent to a nitrogen atom). nih.govgoogle.com These initial enzymatic attacks lead to the formation of unstable intermediates that spontaneously decompose, ultimately mineralizing the compound to products like nitrite, nitrous oxide, formaldehyde, and formic acid. nih.gov For some bacteria, the degradation is a co-metabolic process, meaning it occurs in the presence of a primary growth substrate. nih.gov
Identification of Degradation Products and Transformation Pathways
The transformation of this compound is expected to yield a variety of degradation products, depending on the specific pathway.
Oxidative & Photolytic Pathways: Based on studies of N-Nitrosopyrrolidine, advanced oxidation processes are expected to ultimately mineralize the compound. The major inorganic nitrogen product identified from the O3/UV treatment of NPYR is nitrate (B79036) (NO3⁻). nih.gov This is formed either through the cleavage and subsequent oxidation of the nitro group or through the oxidation of intermediate amine compounds. nih.gov
Hydrolytic & Biotic Pathways: The degradation of analogous cyclic nitramines like RDX provides insight into other potential products. A key initial step in both hydrolytic and microbial degradation is often denitration, yielding nitrite (NO2⁻). acs.orgnih.gov Subsequent ring cleavage leads to the formation of smaller, linear compounds. For RDX, intermediates such as 4-nitro-2,4-diazabutanal (B1242943) have been identified. acs.orgnih.gov Common final products from these pathways include formaldehyde (HCHO), formic acid (HCOOH), nitrous oxide (N2O), and ammonia (NH3). canada.canih.gov
Kinetics of Environmental Degradation
The kinetics of degradation describe the rate at which a compound breaks down in the environment. For N-Nitrosopyrrolidine, which serves as a kinetic model for this compound, specific rate constants have been determined. The reaction with hydroxyl radicals (OH•), a key step in oxidative degradation, is very fast. In contrast, the reaction with molecular ozone is significantly slower, highlighting the importance of OH• radical formation in AOPs. nih.gov
Studies on a range of nitramines have shown that the rate constant for their reaction with hydroxyl radicals increases with the complexity of the compound's alkyl substituents, suggesting that oxidation primarily occurs via hydrogen atom abstraction from these alkyl chains. nih.gov The direct photolysis rate is dependent on the quantum yield, which for NPYR is 0.3 (± 0.01). nih.gov
| Parameter | Compound | Value | Process |
| Second-Order Rate Constant | N-Nitrosopyrrolidine | 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹ | Reaction with OH• |
| Second-Order Rate Constant | N-Nitrosopyrrolidine | 0.31 (± 0.02) M⁻¹ s⁻¹ | Reaction with O₃ |
| Quantum Yield (Φ) | N-Nitrosopyrrolidine | 0.3 (± 0.01) | Direct UV Photolysis |
This interactive table summarizes key kinetic data for the degradation of N-Nitrosopyrrolidine, a structural analog of this compound.
Advanced Analytical Methodologies for 1 Nitropyrrolidine Research
Development and Validation of Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of 1-Nitropyrrolidine. wikipedia.org Its various forms, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for non-volatile or thermally labile compounds, making it an ideal choice for assessing the purity of this compound and quantifying its concentration in various samples. moravek.com
The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the analyte with the stationary and mobile phases. openaccessjournals.com
For purity determination, HPLC can effectively separate this compound from any impurities present, with each compound exhibiting a characteristic retention time under specific chromatographic conditions. moravek.comtorontech.com The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification. wikipedia.org The choice of stationary phase (e.g., normal-phase, reversed-phase) and mobile phase composition is critical for achieving optimal separation. wikipedia.orgnih.gov
Table 1: Key Parameters in HPLC Method Development for this compound Analysis
| Parameter | Description | Importance for this compound Analysis |
| Stationary Phase | The solid adsorbent material packed in the column. Common types include silica (B1680970) (normal-phase) and C18-bonded silica (reversed-phase). wikipedia.org | The polarity of this compound will dictate the choice between normal-phase or reversed-phase chromatography for optimal retention and separation from impurities. |
| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. wikipedia.org | The composition and gradient of the mobile phase are adjusted to control the elution of this compound and achieve good peak shape and resolution. |
| Detector | The device that measures the analyte as it elutes from the column. UV-Vis detectors are commonly used. nih.gov | A detector sensitive to the chromophoric nature of the nitro group in this compound is essential for its detection and quantification. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Affects retention time, resolution, and analysis time. |
| Column Temperature | The temperature of the column during the analysis. | Can influence viscosity of the mobile phase and the kinetics of separation, thereby affecting retention times and peak shapes. |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile organic compounds. lancashire.ac.ukspectroscopyonline.com It is particularly useful in the context of this compound research for identifying and quantifying any volatile impurities or degradation products that may be present. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column.
Combining GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. lancashire.ac.uknih.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. mazums.ac.ir This technique has been successfully used to identify a wide range of volatile compounds in complex mixtures. nih.gov For instance, a study on the synthesis of N-nitropyrrolidine utilized GC-MS to confirm the identity of the product. oregonstate.edu
Coupled Techniques (e.g., LC-MS) for Structural Elucidation of Intermediates and Degradants
The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the structural elucidation of unknown compounds, such as intermediates and degradation products of this compound. leeder-analytical.comsynthinkchemicals.com LC separates the components of a complex mixture, which are then introduced into the mass spectrometer for mass analysis and fragmentation. leeder-analytical.com This provides molecular weight information and structural details based on the fragmentation patterns. americanpharmaceuticalreview.comnih.gov
High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. leeder-analytical.comamericanpharmaceuticalreview.com Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by allowing for the fragmentation of selected ions, providing more detailed structural information. synthinkchemicals.comnih.gov This technique is crucial for identifying impurities and degradants in pharmaceutical and environmental samples. synthinkchemicals.comamericanpharmaceuticalreview.com
Spectroscopic Methods for Characterization and Monitoring
Spectroscopic techniques provide valuable information about the molecular structure and constitution of this compound.
Vibrational Spectroscopy (IR, Raman) for Structural Information
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. mt.comedinst.com These techniques are complementary and can offer a detailed "fingerprint" of a molecule, allowing for its identification and the characterization of its functional groups. mt.comcigrjournal.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. edinst.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. cigrjournal.org For this compound, IR spectroscopy can confirm the presence of key functional groups, such as the N-N and N=O stretching vibrations of the nitro group and the C-H and C-N stretching vibrations of the pyrrolidine (B122466) ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. mt.com The resulting Raman shift provides information about the vibrational modes of the molecule. mt.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. edinst.com This makes Raman a powerful tool for studying symmetric vibrations and bonds that are weak or absent in the IR spectrum. spectroscopyonline.com
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric NO₂ Stretch | 1500 - 1600 | IR, Raman |
| Symmetric NO₂ Stretch | 1300 - 1400 | IR, Raman |
| N-N Stretch | 1000 - 1200 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-N Stretch | 1000 - 1200 | IR, Raman |
| Note: These are general expected ranges and the exact frequencies can be influenced by the molecular environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Constitution
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. rsc.orguobabylon.edu.iq It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.orgwikipedia.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their chemical environment. wikipedia.org
The NMR spectrum provides a wealth of information:
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. vanderbilt.edu Different protons and carbons in this compound will have distinct chemical shifts due to the influence of the nitro group and the ring structure.
Integration: The area under a proton NMR signal is proportional to the number of protons giving rise to that signal.
Spin-Spin Coupling (Splitting): The splitting of a signal into multiple peaks (a multiplet) provides information about the number of neighboring NMR-active nuclei. wikipedia.org This is crucial for establishing the connectivity of atoms within the molecule.
Method Validation Parameters in Chemical Research
Method validation is a critical process in chemical research that confirms an analytical procedure is suitable for its intended purpose. researchgate.net Results from method validation are used to assess the quality, reliability, and consistency of analytical results, forming an integral part of good analytical practice. researchgate.net The primary parameters considered during method validation include specificity, selectivity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness. researchgate.net
Specificity and Selectivity for this compound Analysis
Specificity refers to the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu Selectivity is a measure of how well a method can determine the analyte of interest without interference from other substances in the sample. researchgate.net
In the context of this compound analysis, specificity is crucial to ensure that the signal measured is solely from this compound and not from structurally similar compounds or potential precursors like pyrrolidine. For instance, in chromatographic methods, specificity would be demonstrated by the separation of the this compound peak from all other potential compounds in the sample matrix. This is often verified by analyzing a placebo, spiked samples, and samples containing known related substances. The lack of specificity in one analytical procedure can sometimes be compensated for by employing other supporting analytical procedures. europa.eu
A review of analytical technologies for nitramines highlights that methods like gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), often coupled with mass spectrometry (MS), are commonly used. rsc.org The selectivity of these methods is paramount, especially when differentiating between various nitramines and nitrosamines which might be present in the same sample. rsc.orgoregonstate.edu For example, a thermal energy analyzer (TEA) is highly specific for the N-nitroso group but can show false positive responses for some nitramines, including this compound, necessitating confirmatory analysis by a more selective technique like GC-MS. oregonstate.edu
The following table illustrates the importance of selectivity in analytical methods for nitramines:
| Analytical Technique | Selectivity Considerations |
| Gas Chromatography (GC) | Relies on the differential partitioning of analytes between the mobile and stationary phases. Selectivity can be tuned by changing the column chemistry and temperature program. |
| Liquid Chromatography (LC) | Offers a wide range of stationary and mobile phases, providing high selectivity for separating polar and non-polar compounds. |
| Mass Spectrometry (MS) | Provides high selectivity based on the mass-to-charge ratio of the analyte and its fragments. It is often used as a confirmatory technique. oregonstate.edu |
| Thermal Energy Analyzer (TEA) | Highly specific to the nitroso functional group but can be prone to interferences from nitramines. oregonstate.edu |
Precision and Accuracy in Quantitative Determinations
Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the closeness of repeated measurements to each other. libretexts.orgasana.com Both are fundamental parameters in validating a quantitative analytical method for this compound.
Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short period. europa.eu
Intermediate Precision: The precision within the same laboratory, but with variations such as different days, analysts, or equipment. gmpinsiders.com
Reproducibility: The precision between different laboratories, often assessed in collaborative studies. chromatographyonline.com
Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. portaspecs.com For a method to be considered precise, the RSD should be within acceptable limits, which can vary depending on the concentration of the analyte and the purpose of the analysis.
Accuracy is determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the certified value. portaspecs.com It is often expressed as the percentage recovery. According to some guidelines, the mean recovery for accuracy studies should typically be within 97.0% to 103.0%. ijapbc.com
The table below summarizes typical acceptance criteria for precision and accuracy in quantitative analysis:
| Parameter | Level | Typical Acceptance Criteria |
| Precision | Repeatability | RSD ≤ 2% |
| Intermediate Precision | RSD ≤ 2% | |
| Accuracy | Assay | 97.0% - 103.0% recovery |
| Impurity (at LOQ) | 85.0% - 115.0% recovery |
These are general guidelines and may vary based on the specific application and regulatory requirements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
For this compound, determining the LOD and LOQ is essential for trace analysis, such as in environmental monitoring or food safety applications. There are several methods to estimate LOD and LOQ, including:
Based on the standard deviation of the blank: This involves analyzing a number of blank samples and calculating the standard deviation of their responses. europa.eu
Based on the calibration curve: The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation of the response. sepscience.com The commonly used formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often of the y-intercepts of regression lines or the residual standard deviation of the regression line) and S is the slope of the calibration curve. europa.eusepscience.com
A review of analytical methods for nitramines indicated that the lowest reported LOQ was in the nanogram per liter (ng/L) range, although most methods have LOQs in the microgram per liter (µg/L) range. rsc.org It is crucial to experimentally verify the calculated LOD and LOQ by analyzing samples at these concentrations. sepscience.com
The following table illustrates the conceptual difference between LOD and LOQ:
| Parameter | Definition | Purpose |
| LOD | Lowest detectable concentration | Qualitative detection (presence/absence) |
| LOQ | Lowest quantifiable concentration | Quantitative measurement with acceptable precision and accuracy |
Robustness and Ruggedness of Analytical Protocols
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.euRuggedness (often used interchangeably with intermediate precision) assesses the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories. chromatographyonline.comut.ee
Evaluating the robustness of a method for this compound analysis involves intentionally varying parameters such as:
pH of the mobile phase in LC
Mobile phase composition
Column temperature
Flow rate
Wavelength of detection
The results of the robustness study are used to establish system suitability parameters to ensure the validity of the analytical procedure is maintained whenever it is used. europa.eu A robust method is crucial for method transfer between laboratories and for ensuring consistent performance throughout the product lifecycle. pharmoutsourcing.com
The following table provides examples of parameters evaluated for robustness and ruggedness:
| Parameter | Typical Variations |
| Robustness | pH of mobile phase (e.g., ± 0.2 units) |
| Organic content in mobile phase (e.g., ± 2%) | |
| Column temperature (e.g., ± 5 °C) | |
| Ruggedness | Different analysts |
| Different instruments | |
| Different days |
Stability-Indicating Methods for Degradation Studies
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. nih.gov The development of a SIM is crucial for assessing the stability of this compound and its formulations.
Forced degradation studies are an essential part of developing a SIM. openaccessjournals.com These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, base, and oxidation to generate potential degradation products. nih.govpharmoutsourcing.com The goal is to achieve a target degradation of approximately 10-20%. openaccessjournals.comgsconlinepress.com The developed analytical method must then be able to separate the intact this compound from all the degradation products formed under these stress conditions, demonstrating the method's specificity and stability-indicating nature. lhasalimited.org
Techniques like HPLC with photodiode array (PDA) detection are commonly used to develop SIMs, as they can assess peak purity and detect the presence of co-eluting peaks. gsconlinepress.com LC-MS is a powerful tool for the identification and structural elucidation of the degradation products formed during these studies. pharmoutsourcing.comgsconlinepress.com
The development of a robust SIM for this compound would involve:
Forced Degradation: Subjecting this compound to various stress conditions.
Method Development: Developing a chromatographic method (e.g., HPLC) that separates this compound from its degradation products.
Method Validation: Validating the developed method according to the parameters discussed in section 5.3.
The following table lists common stress conditions used in forced degradation studies:
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl |
| Base Hydrolysis | 0.1 M NaOH |
| Oxidation | 3% H₂O₂ |
| Thermal Stress | 60°C |
| Photolytic Stress | Exposure to UV/Visible light |
Molecular Interactions of 1 Nitropyrrolidine in Biological Systems: in Vitro Perspectives
In Vitro Studies on Molecular Recognition and Binding (General Principles)
Optical Quantification of Molecular Interaction Strength
The investigation of molecular interactions in biological systems has been significantly advanced by the development of non-invasive optical techniques. nih.gov These methods allow for the quantitative assessment of interaction strengths without the need for fluorescent labels, providing a more direct insight into the underlying biophysical processes. nih.gov Two prominent techniques in this area are Brillouin microscopy and quantitative phase imaging (QPI). nih.govbiorxiv.org
Brillouin microscopy measures the frequency shift of scattered light, which is related to the speed of sound and the refractive index of the material. nih.gov This Brillouin shift serves as a measure of the average molecular interaction strength within a sample. nih.govbiorxiv.org An increase in the Brillouin shift typically corresponds to stronger molecular interactions and a higher protein concentration in biomolecular condensates. nih.govbiorxiv.org The linewidth of the Brillouin peak provides information about the dissipation of energy, or the viscosity, of the medium. nih.gov
Quantitative phase imaging, on the other hand, measures the phase shift of light passing through a sample, which can be used to determine the dry mass density and protein volume fraction. biorxiv.orgbiorxiv.org By combining Brillouin microscopy and QPI, researchers can obtain a comprehensive picture of the physical properties of biomolecular assemblies, such as protein condensates. nih.govbiorxiv.org
These optical techniques have been successfully applied to study the effects of temperature, ion concentration, and amino acid sequence variations on the material properties of protein condensates. nih.govbiorxiv.org For instance, conditions that favor phase separation have been shown to increase the Brillouin shift, linewidth, and protein concentration. nih.govbiorxiv.org While specific studies on the optical quantification of 1-Nitropyrrolidine's interactions in biological systems are not extensively documented in the reviewed literature, these methods hold promise for elucidating its behavior. The application of Brillouin microscopy and QPI could provide valuable data on how this compound influences the material properties of protein assemblies or other biological structures.
Table 1: Optical Quantification Techniques for Molecular Interaction Analysis
| Technique | Measured Parameter | Inferred Property | Reference |
| Brillouin Microscopy | Brillouin Frequency Shift | Average Molecular Interaction Strength | nih.govbiorxiv.org |
| Brillouin Linewidth | Dissipative Properties (Viscosity) | nih.gov | |
| Quantitative Phase Imaging (QPI) | Phase Shift | Dry Mass Density, Protein Concentration | biorxiv.org |
Multi-Scale Computational Approaches in Molecular Interactions
Multi-scale computational modeling has emerged as a powerful tool for investigating complex molecular systems, bridging the gap between high-accuracy quantum mechanical (QM) methods and the broader conformational sampling of molecular mechanics (MM) and coarse-grained (CG) simulations. mpg.dentnu.no These hybrid approaches are essential for studying molecular interactions in biological systems, including protein-ligand and protein-protein interactions, enzymatic activity, and the influence of the solvent environment. mpg.de
The core principle of multi-scale methods is to apply high-level theoretical calculations to the most critical part of the system, such as the active site of an enzyme or the direct interface between interacting molecules, while treating the surrounding environment with more computationally efficient lower-level methods. ntnu.no This layered approach allows for a detailed and accurate description of the key interactions without the prohibitive computational cost of applying high-level theory to the entire system. ntnu.no
Commonly employed multi-scale approaches include:
Quantum Mechanics/Molecular Mechanics (QM/MM): This is a widely used hybrid method where a small, electronically significant region (e.g., where bond breaking/formation occurs) is treated with QM, while the rest of the system (e.g., the protein scaffold and solvent) is described by a classical MM force field. mpg.de
Coarse-Graining (CG): In CG models, groups of atoms are represented as single "beads," which significantly reduces the number of degrees of freedom and allows for simulations on much longer timescales and larger length scales. nih.gov This is particularly useful for studying large-scale conformational changes and the assembly of macromolecular complexes. nih.gov
Hybrid QM/MM/CG Protocols: These advanced methods combine all three levels of theory to study very large and complex molecular systems, offering a balance between accuracy and computational feasibility. mpg.de
For a molecule like this compound, multi-scale computational approaches can be invaluable for understanding its interactions within a biological context. For example, QM/MM calculations could be used to study the detailed electronic interactions of this compound with the amino acid residues in a protein binding pocket. Molecular dynamics (MD) simulations, often used in conjunction with these methods, can provide insights into the dynamics of binding and the conformational changes that may occur upon interaction. utep.edu While specific multi-scale computational studies focused solely on this compound's biological interactions are not prominent in the reviewed literature, the foundational techniques are well-established for this class of analysis. mpg.deutep.edu
Table 2: Overview of Multi-Scale Computational Methods
| Method | Description | Application in Molecular Interactions | Reference |
| QM/MM | A hybrid method combining Quantum Mechanics for a key region and Molecular Mechanics for the surroundings. | Detailed analysis of electronic interactions, reaction mechanisms, and bond breaking/formation at active sites. | mpg.de |
| Coarse-Graining (CG) | Simplifies the system by representing groups of atoms as single particles. | Studying large-scale conformational dynamics, protein folding, and the assembly of large biomolecular complexes over long timescales. | nih.gov |
| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. | Exploring the dynamics of ligand binding, conformational changes, and solvent effects. | utep.edu |
| Hybrid QM/MM/CG | Integrates three levels of theory for comprehensive analysis of very large systems. | Studying complex biological processes in a near-cellular environment. | mpg.de |
Q & A
Q. How can researchers structure supplementary materials to enhance reproducibility of this compound studies?
- Methodological Answer : Organize datasets as follows:
- S1 : Raw spectral data (NMR, IR) in open formats (e.g., JCAMP-DX).
- S2 : Instrument calibration records (e.g., GC-MS tuning reports).
- S3 : Computational input/output files (e.g., Gaussian .log files).
- Reference each dataset in the main text using hyperlinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
